molecular formula C15H12N2O4 B2382545 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid CAS No. 497083-20-2

3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid

Cat. No.: B2382545
CAS No.: 497083-20-2
M. Wt: 284.271
InChI Key: VQZBMQVKGKMEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid typically involves the reaction of 4-acetylaniline with 2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield corresponding alcohols.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products:

  • Oxidation of the acetyl group forms carboxylic acids.
  • Reduction of the acetyl group forms alcohols.
  • Substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds

Mechanism of Action

The mechanism by which 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-2-pyridinecarboxamide
  • 4-acetylphenylcarbamoyl derivatives
  • Pyridine-2-carboxylic acid derivatives

Comparison: 3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridine-2-carboxylic acid derivatives, it may exhibit enhanced biological activity or different reactivity profiles, making it valuable for specific applications .

Properties

IUPAC Name

3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(20)21/h2-8H,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZBMQVKGKMEKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.